molecular formula C8H7N3O5 B14069404 2-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)oxy]ethan-1-ol CAS No. 66770-00-1

2-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)oxy]ethan-1-ol

Cat. No.: B14069404
CAS No.: 66770-00-1
M. Wt: 225.16 g/mol
InChI Key: OCYYQIDPANXDEN-UHFFFAOYSA-N
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Description

2-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)oxy)ethanol is a compound that belongs to the class of nitrobenzoxadiazoles. These compounds are known for their diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. The nitrobenzoxadiazole moiety is often used as a fluorescent probe due to its unique photophysical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)oxy)ethanol typically involves the reaction of 7-nitrobenzo[c][1,2,5]oxadiazole with ethylene glycol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:

    Starting Material: 7-nitrobenzo[c][1,2,5]oxadiazole.

    Reagent: Ethylene glycol.

    Reaction Conditions: The reaction is typically conducted in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)oxy)ethanol can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)oxy)ethanol has several applications in scientific research:

    Chemistry: Used as a fluorescent probe for studying molecular interactions and dynamics.

    Biology: Employed in the labeling of biomolecules for fluorescence microscopy and flow cytometry.

    Medicine: Investigated for its potential as a diagnostic tool in imaging techniques.

    Industry: Utilized in the development of sensors and other analytical devices.

Mechanism of Action

The mechanism of action of 2-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)oxy)ethanol involves its interaction with specific molecular targets. The nitrobenzoxadiazole moiety can interact with proteins and other biomolecules, leading to changes in their fluorescence properties. This interaction is often used to study the binding and activity of these molecules in various biological systems.

Comparison with Similar Compounds

Similar Compounds

    6-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)thio)hexan-1-ol: Another nitrobenzoxadiazole derivative with similar fluorescent properties.

    N-(2-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)ethyl)-4-(5-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide: A compound with similar structural features used in biological research.

Uniqueness

2-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)oxy)ethanol is unique due to its specific combination of the nitrobenzoxadiazole moiety and the ethanol group, which imparts distinct chemical and physical properties. Its ability to act as a fluorescent probe makes it particularly valuable in various research applications.

Properties

CAS No.

66770-00-1

Molecular Formula

C8H7N3O5

Molecular Weight

225.16 g/mol

IUPAC Name

2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)oxy]ethanol

InChI

InChI=1S/C8H7N3O5/c12-3-4-15-6-2-1-5(11(13)14)7-8(6)10-16-9-7/h1-2,12H,3-4H2

InChI Key

OCYYQIDPANXDEN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NON=C2C(=C1)OCCO)[N+](=O)[O-]

Origin of Product

United States

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